molecular formula C8H18N2 B1277667 cis-1,3-Bis(aminomethyl)cyclohexane CAS No. 10340-00-8

cis-1,3-Bis(aminomethyl)cyclohexane

Cat. No. B1277667
CAS RN: 10340-00-8
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-OCAPTIKFSA-N
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Description

Cis-1,3-Bis(aminomethyl)cyclohexane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a cyclohexane ring with two aminomethyl groups attached in a cis configuration. This structural feature imparts unique reactivity and physical properties to the molecule, making it a valuable subject for research in organic and materials chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the preparation of cis and trans isomers of amino diols, which are structurally related to cis-1,3-bis(aminomethyl)cyclohexane, has been achieved stereoselectively . Additionally, the synthesis of bis(1°-amino)cyclodistib(III)azanes, which also contain a cyclic structure with amino substituents, has been reported through the reaction of dichlorocyclodistib(III)azane with lithium amides, resulting in a mixture of cis and trans isomers . These synthetic approaches provide insights into the methods that could potentially be adapted for the synthesis of cis-1,3-bis(aminomethyl)cyclohexane.

Molecular Structure Analysis

The molecular structure of compounds similar to cis-1,3-bis(aminomethyl)cyclohexane has been characterized using various techniques. X-ray crystallography and NMR spectroscopy have been employed to determine the structure of a tetraspiro nonacyclic compound derived from 1,1-bis(aminomethyl)cyclohexane . The conformational preferences of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution have been studied, revealing that both cis and trans isomers exist in zwitterionic forms with staggered conformations . These studies provide a foundation for understanding the molecular structure of cis-1,3-bis(aminomethyl)cyclohexane.

Chemical Reactions Analysis

The reactivity of compounds containing aminomethyl groups on a cyclohexane ring has been investigated. For example, the reaction of cis-1-aminomethylcyclohexane-1,2-diol with phenyl isothiocyanate leads to the formation of spiro derivatives . The mass spectral behavior of bis(aminomethyl)cyclohexanes has been studied, showing stereospecific fragmentations and elimination patterns . These findings suggest that cis-1,3-bis(aminomethyl)cyclohexane would also exhibit interesting reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been examined. The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests have been characterized, demonstrating different host-guest stoichiometries and hydrogen bonding arrangements . The conformational studies of cis- and trans-1,4-bis(trimethylsilyl)hexamethyl-1,4-disilacyclohexa-2,5-diene provide insights into the steric effects and conformational preferences of substituted cyclohexanes . These studies are relevant to understanding the physical and chemical properties of cis-1,3-bis(aminomethyl)cyclohexane.

Scientific Research Applications

Application 1: Epoxy Curing Agent

  • Scientific Field : Paint and Coatings Industry
  • Summary of the Application : cis-1,3-Bis(aminomethyl)cyclohexane, also known as 1,3-BAC, is widely used as an epoxy curing agent in the paint and coatings industry . The epoxy curing agent features low-temperature curing, good chemical resistance, and coating color stability .
  • Results or Outcomes : The use of 1,3-BAC as an epoxy curing agent results in coatings with good chemical resistance and color stability . No specific quantitative data or statistical analyses were provided in the source.

Application 2: Cross-linking Agent for Fiber-based Membranes

  • Scientific Field : Material Science
  • Summary of the Application : 1,3-BAC is used as a cross-linking agent in the formation of fiber-based membranes for the separation of CO2 .
  • Results or Outcomes : The use of 1,3-BAC as a cross-linking agent can lead to the formation of fiber-based membranes that can be used for the separation of CO2 . No specific quantitative data or statistical analyses were provided in the source.

Application 3: Synthesis of Open-Framework Bimetallic Phosphites

  • Scientific Field : Material Science
  • Summary of the Application : 1,3-BAC can be used in the synthesis of open-framework bimetallic phosphites . These materials have potential usage in molecular sieves and ion exchangers .
  • Results or Outcomes : The use of 1,3-BAC in the synthesis of open-framework bimetallic phosphites can lead to the creation of materials that can be used as molecular sieves and ion exchangers . No specific quantitative data or statistical analyses were provided in the source.

Application 4: Intermediate of Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,3-BAC is used as an intermediate in organic synthesis . It can be used in the production of various organic compounds .
  • Results or Outcomes : The use of 1,3-BAC as an intermediate in organic synthesis can facilitate the production of various organic compounds . No specific quantitative data or statistical analyses were provided in the source.

Application 5: Fuel Cell Membranes

  • Scientific Field : Energy Technology
  • Summary of the Application : 1,3-BAC is used as a cross-linking agent in the formation of fiber-based membranes for fuel cells .
  • Results or Outcomes : The use of 1,3-BAC as a cross-linking agent can lead to the formation of fiber-based membranes that can be used in fuel cells . No specific quantitative data or statistical analyses were provided in the source.

Application 6: Intermediate in the Synthesis of Resins

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : 1,3-BAC is used as an intermediate in the synthesis of synthetic resins .
  • Results or Outcomes : The use of 1,3-BAC as an intermediate in the synthesis of synthetic resins can facilitate the production of various types of resins . No specific quantitative data or statistical analyses were provided in the source.

Safety And Hazards

“Cis-1,3-Bis(aminomethyl)cyclohexane” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . After handling, it is advised to wash skin thoroughly .

Future Directions

“Cis-1,3-Bis(aminomethyl)cyclohexane” can be used in the formation of fiber-based membranes for the separation of CO2 . It can also be used in the synthesis of open-framework bimetallic phosphites for potential usage in molecular sieves and ion exchangers . These applications suggest potential future directions for the use of this compound in various industries.

properties

IUPAC Name

[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRROYTTDFLDX-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Bis(aminomethyl)cyclohexane

CAS RN

10340-00-8
Record name cis-1,3-Bis(aminomethyl)cyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Bis(aminomethyl)cyclohexane
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cis-1,3-Bis(aminomethyl)cyclohexane
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cis-1,3-Bis(aminomethyl)cyclohexane
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cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 5
cis-1,3-Bis(aminomethyl)cyclohexane
Reactant of Route 6
cis-1,3-Bis(aminomethyl)cyclohexane

Citations

For This Compound
1
Citations
J Wong, K Yang - Solar RRL, 2021 - Wiley Online Library
Hybrid organic–inorganic halide perovskites have experienced a surge of attention in the past decade because of their promising applications in next‐generation solar cells, with a …
Number of citations: 23 onlinelibrary.wiley.com

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